

# A Comparative Guide to AD-203: A Novel Sustained-Release Rebamipide Formulation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel sustained-release **rebamipide** formulation, AD-203, with the conventional immediate-release formulation. The data presented is primarily based on a pivotal phase 3 non-inferiority clinical trial conducted in patients with erosive gastritis. This document is intended to offer an objective overview of AD-203's performance, supported by available experimental data.

# **Executive Summary**

AD-203, a sustained-release formulation of **rebamipide** (150 mg), has demonstrated non-inferiority to the conventional **rebamipide** formulation (100 mg) in a phase 3 clinical trial for the treatment of erosive gastritis. Administered twice daily, AD-203 offers a simplified dosing regimen compared to the thrice-daily administration of the conventional formulation, with a statistically significant improvement in patient compliance. The efficacy and safety profiles of both formulations were found to be comparable.

# Data Presentation Efficacy in Erosive Gastritis: A Phase 3 Non-Inferiority Trial

A multicenter, randomized, double-blind, active-control, non-inferiority, phase 3 clinical trial was conducted to compare the efficacy and safety of AD-203 (150 mg twice daily) with conventional



rebamipide (100 mg thrice daily) over a two-week period.[1][2][3][4][5][6]

Primary Efficacy Endpoint: Erosion Improvement Rate

The primary measure of efficacy was the rate of improvement in gastric erosions as observed via endoscopy.

Analysis Population	AD-203 (150 mg BID) Improvement Rate	Conventional Rebamipide (100 mg TID) Improvement Rate	Difference (95% CI)	Non-Inferiority Margin
Intention-to-Treat (ITT) (n=454)	39.7% (91/229)	43.8% (98/224)	-4.01% (-13.09% to 5.06%)	-14%
Per-Protocol (PP) (n=439)	39.3% (88/224)	43.7% (94/215)	-4.44% (-13.65% to 4.78%)	-14%

BID: twice daily; TID: thrice daily; CI: confidence interval

The results demonstrated that the lower limit of the one-sided 97.5% confidence interval for the difference in the improvement rate was greater than the pre-specified non-inferiority margin of -14%, thus establishing the non-inferiority of AD-203 to conventional **rebamipide**.[1][2][3][5][6]

#### Secondary Efficacy Endpoints

Secondary endpoints included the cure rates for erosion and edema, and improvement rates for redness, hemorrhage, and gastrointestinal symptoms. No statistically significant differences were observed between the two treatment groups for any of the secondary endpoints in both the ITT and PP analyses.[1][2]



Secondary Endpoint (ITT Analysis)	AD-203 (150 mg BID)	Conventional Rebamipide (100 mg TID)	p-value
Erosion Cure Rate	34.5% (79/229)	35.7% (80/224)	0.786
Edema Cure Rate	31.0%	29.5%	0.721
Redness Improvement Rate	38.9%	39.7%	0.850
Hemorrhage Improvement Rate	27.1%	28.6%	0.722
GI Symptom Improvement Rate	54.6% (125/229)	55.1% (124/225)	0.910

## **Safety and Tolerability**

The incidence of adverse events and adverse drug reactions was comparable between the two groups, with no serious adverse drug reactions reported.[1][2][3][5][6]

Safety Parameter	AD-203 (150 mg BID) (n=238)	Conventional Rebamipide (100 mg TID) (n=237)	p-value
Patients with Adverse Events	24 (10.2%)	20 (8.5%)	0.546
Patients with Adverse Drug Reactions	17 (7.2%)	12 (5.1%)	0.350

### **Patient Compliance**

The drug compliance rate was significantly higher in the group receiving AD-203 twice daily compared to the conventional formulation administered thrice daily.[1]



Compliance Parameter	AD-203 (150 mg BID)	Conventional Rebamipide (100 mg TID)	p-value
Overall Compliance Rate	96.9%	94.5%	<0.0001
Patients with ≥80% Compliance	98.7% (226/229)	96.0% (216/225)	0.074

#### **Pharmacokinetic Profile**

rebamipide from a head-to-head study is not available in the public domain. Pharmacokinetic studies of conventional rebamipide (100 mg) in healthy volunteers have reported a Tmax of approximately 2 hours and a terminal half-life of around 1.5 hours. As a sustained-release formulation, AD-203 is designed to provide prolonged drug exposure, which may lead to a higher Tmax and a more stable plasma concentration over the dosing interval.

# **Experimental Protocols Phase 3 Non-Inferiority Clinical Trial Methodology**

Study Design: A multicenter, randomized, double-blind, active-control, non-inferiority, phase 3 clinical trial.[1][2][3][4][5]

Participants: 475 patients with endoscopically confirmed erosive gastritis were randomized. The Intention-to-Treat (ITT) population consisted of 454 patients, and the Per-Protocol (PP) population included 439 patients.[1][2][3]

#### **Treatment Arms:**

- AD-203 Group: 150 mg AD-203 administered orally twice daily for two weeks.
- Conventional Rebamipide Group: 100 mg conventional rebamipide administered orally thrice daily for two weeks.



Primary Endpoint: The rate of improvement in gastric erosions at two weeks, assessed by endoscopy.

#### Secondary Endpoints:

- Cure rates of erosion and edema.
- Improvement rates of redness and hemorrhage.
- Improvement rate of gastrointestinal symptoms.

Safety Assessment: Evaluation of adverse events, clinical laboratory tests, vital signs, and ECGs.

Statistical Analysis: The non-inferiority of AD-203 was to be declared if the lower bound of the one-sided 97.5% confidence interval for the difference in the primary endpoint between the two groups was greater than -14%.

### **Mechanism of Action of Rebamipide**

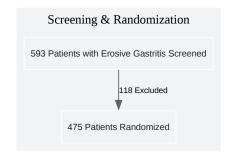
**Rebamipide** is a gastroprotective agent with a multifaceted mechanism of action that enhances the mucosal defense system.

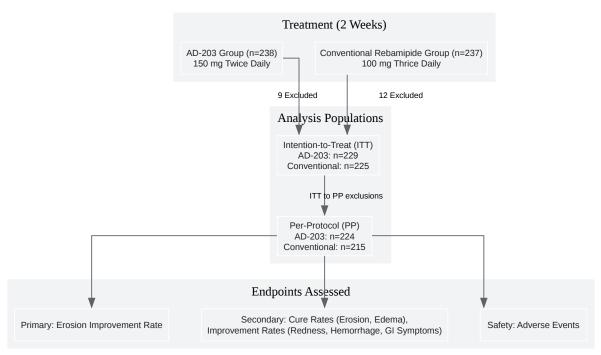
- Prostaglandin Synthesis: It stimulates the synthesis of prostaglandins (PGE2 and PGI2) in the gastric mucosa, which in turn increases mucus and bicarbonate secretion.
- Antioxidant Properties: Rebamipide acts as a scavenger of reactive oxygen species, protecting the gastric mucosa from oxidative damage.
- Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and suppresses the activity of neutrophils.
- Epithelial Cell Proliferation: **Rebamipide** promotes the proliferation and migration of gastric epithelial cells, aiding in the healing of mucosal damage.

### **Visualizations**



# Experimental Workflow of the Phase 3 Non-Inferiority Trial



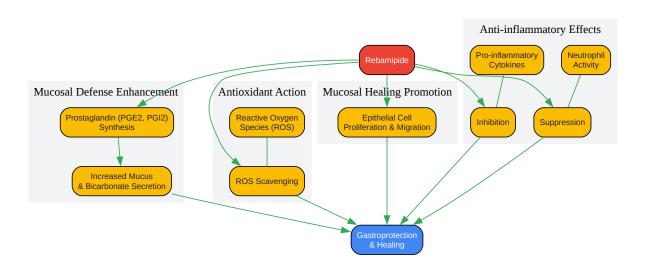


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Caption: Workflow of the phase 3 non-inferiority trial of AD-203.

# Signaling Pathway of Rebamipide's Gastroprotective Effects



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Caption: Multifaceted mechanism of action of rebamipide.

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